阿洛司琼(Z)-2-丁烯二酸酯

描述

Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor type . It is used to treat severe chronic irritable bowel syndrome (IBS) in women who have diarrhea as their main symptom . This medicine is only used in severe cases of IBS that have not responded to other therapy .

Synthesis Analysis

An oxidative photocyclisation of N-arylenaminones to indoles is described, that mirrors the Fischer indole synthesis but uses anilines in place of arylhydrazines. Its value is exemplified with new approaches to the WHO-listed APIs ondansetron and alosetron .Molecular Structure Analysis

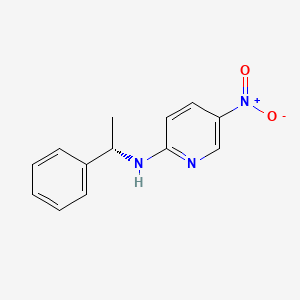

Alosetron has a molecular formula of C17H18N4O . The molecular weight is 294.351 Da . The structure of Alosetron is extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .Chemical Reactions Analysis

Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor type . Activation of these receptors and the resulting neuronal depolarization affects the regulation of visceral pain, colonic transit, and GI secretions processes that are related to IBS .Physical And Chemical Properties Analysis

Alosetron is a small molecule with a chemical formula of C17H18N4O . It has a molecular weight of 294.351 Da . The structure of Alosetron is extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .科学研究应用

药理特性和临床应用

阿洛司琼是一种强效且选择性的 5-羟色胺 5-HT3 受体拮抗剂,主要研究其治疗肠易激综合征 (IBS) 的疗效。临床研究强调了其在增加 IBS 患者结肠顺应性和延迟结肠传输以及增加健康志愿者基础空肠水和电解质吸收方面的潜力 (Gunput, 1999)。证据支持其在非便秘型 IBS 中的治疗应用,特别是在女性患者中,可缓解腹痛和不适,并使肠道功能正常化 (Camilleri, 2000)。

药代动力学和代谢

阿洛司琼口服后迅速吸收,并主要通过 N-去甲基化、羟基化和氧化过程广泛代谢。其生物利用度约为 60%,血浆半衰期约为 1.5 小时。值得注意的是,女性阿洛司琼血清浓度比男性高 30 - 50% (Mayer & Bradesi, 2003)。

作用机制

阿洛司琼的作用机制涉及对 5-HT3 受体的选择性拮抗作用。这种作用在其对大鼠迷走神经研究中由 5-HT 产生的去极化的有效抑制中很明显。它还证明了在使受扰的小肠推进正常化方面是有效的,这与其在 IBS 患者中观察到的临床效果一致 (Clayton et al., 1999)。

在肠易激综合征中的临床疗效

一项针对阿洛司琼在 IBS 中疗效的随机对照试验的荟萃分析报告称,它对非便秘型 IBS 女性患者的整体症状以及疼痛和不适有显着影响。疼痛或整体症状得到充分缓解的合并优势比为 1.81,表明其在症状管理中具有显着效果 (Cremonini, Delgado-Aros, & Camilleri, 2003)。

在精神病学应用中的潜力

虽然阿洛司琼在人体中的应用在很大程度上仅限于 IBS,但动物模型表明它对焦虑、精神病和认知障碍等疾病具有活性,表明在精神疾病中具有更广泛的应用潜力 (Camilleri, 2000)。

作用机制

安全和危害

Alosetron has been associated with serious GI adverse reactions, including ischemic colitis and serious complications of constipation . These reactions have resulted in hospitalization, and, rarely, blood transfusion, surgery, and death . Alosetron should be discontinued immediately in patients who develop constipation or symptoms of ischemic colitis .

未来方向

Alosetron was voluntarily withdrawn from the US market in November 2000 by the manufacturer due to numerous reports of severe adverse effects, including ischemic colitis, severely obstructed or ruptured bowel, and death . In June 2002, the FDA approved a supplemental new drug application allowing the remarketing of the drug under restricted conditions of use . These restrictions aim to ensure a safer use of the drug with a more favourable safety profile .

属性

IUPAC Name |

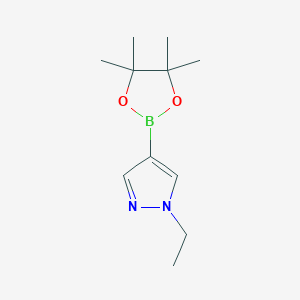

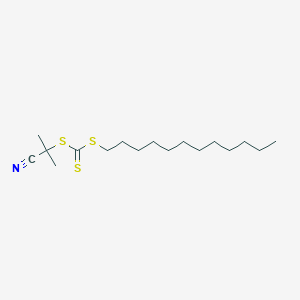

(Z)-but-2-enedioic acid;5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O.C4H4O4/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;5-3(6)1-2-4(7)8/h3-6,10H,7-9H2,1-2H3,(H,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPGTDZMQXRLAW-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575770 | |

| Record name | (2Z)-But-2-enedioic acid--5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alosetron (Z)-2-butenedioate | |

CAS RN |

122852-43-1 | |

| Record name | 1H-Pyrido[4,3-b]indol-1-one, 2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122852-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2Z)-But-2-enedioic acid--5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene](/img/structure/B1662072.png)

![1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol](/img/structure/B1662074.png)